molecular formula C19H40N2S B14524560 N-Pentyl-N'-tridecylthiourea CAS No. 62552-52-7

N-Pentyl-N'-tridecylthiourea

Cat. No.: B14524560
CAS No.: 62552-52-7
M. Wt: 328.6 g/mol
InChI Key: QJOZKRIWSDFERX-UHFFFAOYSA-N
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Description

N-Pentyl-N'-tridecylthiourea is a synthetic organic compound belonging to the class of thiourea derivatives. Thiourea and its derivatives are organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S, where the R groups are organic substituents . In this asymmetric molecule, a pentyl (C5H11) group and a tridecyl (C13H27) group are attached to the nitrogen atoms of the thiocarbamide core, which may influence its lipophilicity and other physicochemical properties. Thiourea derivatives are versatile intermediates in organic synthesis and are known for a range of potential biological activities. Research into similar compounds has indicated applications as antibacterial agents , antioxidants , and anticancer agents . Furthermore, thiourea derivatives can act as precursors for the synthesis of heterocycles and have utility in materials science, for instance, as vulcanization accelerators in rubber compositions . The mechanism of action for biological applications can vary, but some thiourea-containing drugs have been identified as non-competitive enzyme inhibitors . In materials applications, they function as crosslinking agents . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

62552-52-7

Molecular Formula

C19H40N2S

Molecular Weight

328.6 g/mol

IUPAC Name

1-pentyl-3-tridecylthiourea

InChI

InChI=1S/C19H40N2S/c1-3-5-7-8-9-10-11-12-13-14-16-18-21-19(22)20-17-15-6-4-2/h3-18H2,1-2H3,(H2,20,21,22)

InChI Key

QJOZKRIWSDFERX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNC(=S)NCCCCC

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Dithiocarbamate Intermediates

A widely adopted approach involves the formation of sodium dithiocarbamate intermediates, followed by displacement with a second amine. This method, exemplified in patent US3188312A, proceeds as follows:

  • Formation of Sodium N-Pentyldithiocarbamate :
    n-Pentylamine (1.0 mol) is added to a vigorously stirred mixture of carbon disulfide (0.5 mol), aqueous sodium hydroxide (20%, 0.5 mol), and water (300 mL) at 0–5°C. The exothermic reaction is maintained below 10°C to prevent decomposition, yielding a clear solution of sodium N-pentyldithiocarbamate.

  • Reaction with Tridecylamine :
    The intermediate is treated with tridecylamine (1.0 mol) and 1,3-propanesultone (0.5 mol) at 50°C for 1 hour. Subsequent addition of sodium hydroxide (20%, 1.0 mol) induces precipitation of this compound, which is isolated via vacuum filtration and recrystallized from a 4:1 isopropanol-water mixture.

Reaction Conditions and Yields

Parameter Value Source
Temperature 50°C
Reaction Time 1 hour
Yield 78–82%
Purity (HPLC) ≥98%

One-Pot Synthesis Using Phase-Transfer Catalysis

To streamline the process, a one-pot method employing benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst has been developed. This approach eliminates the need for isolating intermediates, enhancing operational efficiency:

  • Procedure :
    n-Pentylamine (1.0 mol), tridecylamine (1.0 mol), and BTEAC (0.05 mol) are dissolved in toluene (500 mL). Carbon disulfide (1.1 mol) is added dropwise at 40°C, followed by aqueous sodium hydroxide (30%, 1.2 mol). The mixture is refluxed for 6 hours, cooled, and acidified with HCl to precipitate the product.

Optimization Data

Catalyst Loading Solvent Yield (%)
5 mol% BTEAC Toluene 85
3 mol% BTEAC Dichloromethane 72
None Water 45

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures (>60°C) risk decomposition of thiourea products, while suboptimal temperatures (<30°C) prolong reaction times. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of long-chain amines but may complicate purification. Non-polar solvents (e.g., toluene) favor phase separation and simplify workup.

Stoichiometric Considerations

Molar excess of carbon disulfide (1.1–1.3 equiv.) ensures complete conversion of amines, particularly for sterically hindered tridecylamine. However, excess CS₂ necessitates careful quenching to avoid environmental hazards.

Purification and Characterization

Recrystallization Techniques

This compound exhibits limited solubility in alcohols at ambient temperature. Recrystallization from hot isopropanol (8:1 solvent-to-product ratio) yields colorless crystals with minimal impurity carryover. Alternative solvents include ethyl acetate-hexane mixtures (3:1), though with marginally lower recovery (75–80%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 0.88 (t, 6H, CH₃), 1.25–1.45 (m, 38H, CH₂), 3.40 (q, 2H, NHCH₂), 3.65 (q, 2H, NHCH₂), 6.20 (s, 2H, NH).
  • IR (KBr) : ν 3270 cm⁻¹ (N-H stretch), 1595 cm⁻¹ (C=S).

Industrial Scalability and Environmental Considerations

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to mitigate exothermic risks associated with CS₂. Waste streams containing residual amines are neutralized with sulfuric acid, yielding sulfate salts for disposal. Life-cycle assessments suggest solvent recovery systems reduce the environmental footprint by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: N-Pentyl-N’-tridecylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of N-Pentyl-N’-tridecylthiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in the biosynthesis of coenzyme A, leading to the formation of inactive acyl carrier proteins . This inhibition disrupts essential metabolic pathways, resulting in antimicrobial effects.

Comparison with Similar Compounds

  • N-Methyl-N’-tridecylthiourea
  • N-Ethyl-N’-tridecylthiourea
  • N-Butyl-N’-tridecylthiourea

Comparison: N-Pentyl-N’-tridecylthiourea is unique due to its specific alkyl chain lengths, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and efficacy profiles, making it suitable for specific applications .

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